(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide

Macromolecular Crystallography Experimental Phasing SAD/MAD

Procure this specific phenoxyacetohydrazide to leverage its unique 4-bromobenzylidene substituent. This heavy atom enables Br-SAD phasing for structural biology without selenomethionine derivatization and serves as a synthetic handle for Pd-catalyzed diversification. Its distinct halogen pattern ensures defined target engagement, unlike generic Ani9 analogs, making it the only valid choice for reproducible SAR and biophysical studies.

Molecular Formula C16H14BrClN2O2
Molecular Weight 381.65
CAS No. 329049-30-1
Cat. No. B2471324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide
CAS329049-30-1
Molecular FormulaC16H14BrClN2O2
Molecular Weight381.65
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)Br
InChIInChI=1S/C16H14BrClN2O2/c1-11-8-14(18)6-7-15(11)22-10-16(21)20-19-9-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-9+
InChIKeyCGDWRIYCGWVFBV-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide (CAS 329049-30-1) in Its Chemical Class


(E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide is a phenoxyacetohydrazide Schiff base that bears a 4-bromobenzylidene substituent on the hydrazone nitrogen and a 4-chloro-2-methylphenoxy group on the acetyl moiety [1]. This compound belongs to a class extensively explored for β-glucuronidase inhibition and, more recently, as a scaffold for potent ANO1 (TMEM16A) chloride channel blockers [2][3]. Its distinctive feature is the concurrent presence of a heavy bromine atom on the benzylidene ring and a chlorine substituent on the phenoxy ring, a combination not duplicated in the well-known Ani9 series or the broader β-glucuronidase inhibitor set [1][2].

Why Generic Substitution Fails for (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide


The (4-chloro-2-methylphenoxy)acetohydrazide scaffold is shared with the ANO1 inhibitor Ani9 and numerous β-glucuronidase inhibitors, but the benzylidene substituent critically dictates target engagement, potency, and selectivity [1][2][3]. In the Ani9 series, even minor alterations on the benzylidene ring (e.g., 2-methoxy vs. 4-methoxy, or introduction of halogens) shift ANO1 IC₅₀ values from low nanomolar to micromolar and can invert selectivity for ANO2 [3]. Similarly, in the β-glucuronidase panel, the nature and position of the benzylidene substituent determine whether a Schiff base is a potent inhibitor (IC₅₀ < 10 µM) or essentially inactive (IC₅₀ > 100 µM) [1]. Because (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide carries a 4-bromobenzylidene group that is absent from all 28 compounds in the foundational β-glucuronidase study and from every derivative in the Ani9 optimization campaign, substituting a “close” analog for this specific compound in biological assays or chemical biology applications is unsupported by published SAR and risks uninterpretable results.

Quantitative Differentiation Evidence for (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide (CAS 329049-30-1)


Unique Anomalous Scattering Advantage for Protein Crystallography Over the Ani9 Series

The 4-bromobenzylidene moiety provides a significant anomalous scattering signal that is absent in the 2-methoxybenzylidene group of Ani9 and in all other Ani9 derivatives reported to date. At the Cu Kα wavelength commonly used in macromolecular crystallography (1.5418 Å), bromine exhibits an anomalous scattering factor f″ = 1.09 e⁻ while carbon, nitrogen and oxygen contributions are negligible (< 0.02 e⁻) [1]. This enables sulfur/Br-SAD or MAD phasing without the need for selenomethionine incorporation or heavy-atom soaking, a workflow advantage not offered by Ani9 or its methoxy-substituted analogs [2][3].

Macromolecular Crystallography Experimental Phasing SAD/MAD

Enhanced Halogen-Bond Donor Capacity Relative to Non-Brominated Schiff Base Analogs

The 4-bromophenyl substituent introduces a σ‑hole on the bromine atom with a calculated electrostatic potential (VS,max) of approximately +21 kcal mol⁻¹, whereas the corresponding methoxy oxygen in Ani9 exhibits a strongly negative potential (VS,min ≈ −30 kcal mol⁻¹) [1]. This enables the title compound to engage in halogen‑bond interactions with backbone carbonyl or carboxylate groups in protein binding pockets, a mode of recognition structurally precluded for the 2‑methoxybenzylidene analog. The Br···O halogen bond distance is typically 2.7–3.2 Å with interaction energies ranging from −1.5 to −3.5 kcal mol⁻¹ [2]. The phenoxy‑ring chlorine (Cl at position 4) can additionally form orthogonal halogen bonds, while the methoxy-based Ani9 scaffold lacks any comparable σ‑hole donor.

Medicinal Chemistry Halogen Bonding Structure-Based Design

Distinct Lipophilicity Profile Versus the Parent Ani9 Scaffold

Substitution of the 2‑methoxy group in Ani9 with a 4‑bromine atom increases calculated octanol‑water partition coefficients (clogP) by approximately 0.8 log units, based on the difference between the experimentally derived Hansch π values for bromobenzene (π = +0.86) and methoxybenzene (π = +0.04) [1]. For the complete target molecule, this translates to an estimated clogP of ≈ 3.9, compared to a clogP of ≈ 3.1 for Ani9 [2]. The increased lipophilicity can enhance passive membrane permeability but may simultaneously elevate non‑specific protein binding. This differentiation must be considered when selecting an ANO1‑active chemotype for cellular assays where intracellular target engagement is required.

Physicochemical Profiling cLogP Permeability

Optimal Application Scenarios for (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide


De Novo Experimental Phasing of Protein–Ligand Co‑Crystal Structures

When a high‑resolution co‑crystal structure of a protein target with a phenoxyacetohydrazide ligand is required, the intrinsic anomalous signal of the 4‑bromobenzylidene group enables Br‑SAD phasing at standard in‑house Cu Kα sources. This eliminates the need for selenomethionine derivatization or heavy‑atom soaking, making the compound a preferred ligand for structural biology groups that lack access to tunable synchrotron beamlines [1]. The bromine anomalous scattering advantage is absent in the methoxy‑substituted Ani9 series [2].

Halogen‑Bond‑Guided Fragment Growing or Scaffold Hopping

The bromine σ‑hole can be exploited as a directional interaction anchor in structure‑based design. Modeling studies indicate that the bromine atom can engage carbonyl oxygens in kinase hinge regions or carboxylate groups in phosphatase active sites with interaction energies up to −3.5 kcal mol⁻¹ [1]. This provides a design rationale for prioritizing the 4‑bromobenzylidene derivative over the corresponding methoxy or methyl analogs when the target pocket contains an appropriate acceptor group [2].

Synthetic Intermediate for Diversification via Suzuki–Miyaura Cross‑Coupling

The aryl bromide handle is ideally suited for Pd‑catalyzed Suzuki coupling with boronic acids or esters, allowing rapid generation of diverse biaryl derivatives for SAR exploration, a transformation not accessible with the methoxy or hydrogen substituents found in the majority of published Schiff base analogs [1][2]. This reactivity can be leveraged to build focused compound libraries around the phenoxyacetohydrazide core while maintaining the chloro‑methylphenoxy fragment constant .

Cell‑Based Assays Requiring Higher Membrane Permeability Within the Phenoxyacetohydrazide Series

When intracellular target engagement is critical, the estimated +0.8 log unit increase in clogP relative to Ani9 may confer more rapid passive diffusion across the plasma membrane [1]. This makes the compound a candidate for phenotypic screens in cancer cell lines where ANO1 is overexpressed, provided that the inherent trade‑off in aqueous solubility is acceptable for the assay format [2].

Quote Request

Request a Quote for (E)-N'-(4-bromobenzylidene)-2-(4-chloro-2-methylphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.